N-(4-acetylphenyl)-2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A significant application of derivatives similar to N-(4-acetylphenyl)-2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is in the development of anticonvulsant agents. Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share structural similarities, has demonstrated moderate anticonvulsant activity in models of pentylenetetrazole-induced seizures in rats. These compounds were synthesized to explore their potential as anticonvulsants and were found to have a correlation between their docking results and in vivo studies, suggesting a methodical approach to the design of novel anticonvulsant drugs (Severina et al., 2020).
Chemical Reactivity and Biological Evaluation
Another research focus has been on the chemical reactivity of N-pyrimidinylacetamide derivatives towards synthesizing nitrogen heterocyclic compounds. This involves the acetylation of certain pyrimidine derivatives and their subsequent reaction with a diversity of bifunctional nucleophiles. Such studies are essential for the development of novel compounds with potential biological activities. The synthesized compounds have been evaluated for their biological activity, offering a pathway for the discovery of new drugs (Farouk et al., 2021).
Applications in Material Science
In material science, derivatives resembling this compound have been used in the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators. These initiators, due to their structural properties, facilitate the polymerization process even in the air atmosphere, which is crucial for developing advanced materials with improved thermal stability and robustness (Batibay et al., 2020).
Green Chemistry Approaches
In the context of green chemistry, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an environmentally friendly methodology for synthesizing compounds with structural similarities to this compound. This process emphasizes the importance of sustainable and efficient chemical processes in drug synthesis and development (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9(21)10-2-4-11(5-3-10)18-15(24)8-25-16-19-12(6-13(17)22)7-14(23)20-16/h2-5,7H,6,8H2,1H3,(H2,17,22)(H,18,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFPGVIUGZAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.